![molecular formula C19H23ClN2O B2513626 2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-66-0](/img/structure/B2513626.png)
2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular weight of 2-ethylimidazole, a related compound, is 96.1304 . The InChI string representation of its structure is InChI=1S/C5H8N2/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3, (H,6,7) .Chemical Reactions Analysis
Imidazoles are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D . It is highly soluble in water .Scientific Research Applications
Antiviral Activity
Indole derivatives, including those with imidazole moieties, have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Antitubercular Activity
Given the importance of new antitubercular agents, investigating our compound’s potential in this field would be valuable. Indole derivatives have previously shown activity against Mycobacterium tuberculosis.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-3-19-20-17-7-4-5-8-18(17)21(19)13-6-14-22-16-11-9-15(2)10-12-16;/h4-5,7-12H,3,6,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTWHYZPOUOLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride |
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